1-N-phenylbenzene-1,2-diamine hydrochloride
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Overview
Description
1-N-phenylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C12H13ClN2. It is a derivative of benzene and is characterized by the presence of a phenyl group attached to a benzene ring with two amine groups in the ortho positions. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Scientific Research Applications
1-N-phenylbenzene-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized from azobenzenes . The solvent-controllable photoreaction of 4-methoxyazobenzenes can afford N-arylbenzene-1,2-diamines . The exact interaction with its targets and the resulting changes are yet to be fully understood.
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Result of Action
Compounds with a 1-phenyl-1h-benzimidazole skeleton have been studied for applications of platelet-derived growth factor receptor (pdgfr), cyclooxygenase (cox), and phosphodiesterase 10a inhibitors, as well as for many optoelectronic materials .
Biochemical Analysis
Cellular Effects
In terms of cellular effects, 1-N-phenylbenzene-1,2-diamine hydrochloride has been found to exhibit cytotoxic activity against certain cell lines, including A549 and MCF7 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how this compound exerts its effects.
Preparation Methods
The synthesis of 1-N-phenylbenzene-1,2-diamine hydrochloride can be achieved through several methods. One common synthetic route involves the reduction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then reduced to 1-N-phenylbenzene-1,2-diamine. This intermediate is subsequently converted to its hydrochloride salt . Industrial production methods often involve the use of transition metal catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-N-phenylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amine groups.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the amine groups are replaced by other functional groups. Common reagents used in these reactions include hydrochloric acid, zinc powder, and various organic solvents The major products formed from these reactions are often benzimidazole derivatives and other aromatic compounds.
Comparison with Similar Compounds
1-N-phenylbenzene-1,2-diamine hydrochloride can be compared with other similar compounds, such as:
N-phenylbenzene-1,3-diamine hydrochloride: This compound has a similar structure but with the amine groups in the meta positions.
N-phenyl-o-phenylenediamine: Another similar compound with the amine groups in the ortho positions but without the hydrochloride salt. The uniqueness of this compound lies in its specific substitution pattern and its ability to form stable hydrochloride salts, which enhances its solubility and reactivity in various chemical reactions.
Properties
IUPAC Name |
2-N-phenylbenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAKPTLLVBBHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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